

Application Notes and Protocols for Assessing Ceftazidime Synergy with other Antibiotics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftazidime (hydrate)

Cat. No.: B10766187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the synergistic activity of Ceftazidime in combination with other antibiotics. The methodologies outlined are essential for preclinical research and drug development programs aimed at combating antimicrobial resistance.

Introduction to Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. Investigating the synergistic potential of Ceftazidime with other antimicrobial agents is a critical strategy to enhance its efficacy against resistant pathogens, potentially broadening its spectrum of activity and reducing the likelihood of resistance development. This document details three commonly employed methods for synergy testing: the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test Based Synergy Test.

Key Concepts: Fractional Inhibitory Concentration Index (FICI)

A primary quantitative measure of synergy is the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated to determine the nature of the interaction between two antimicrobial agents.

The FICI is calculated using the following formula^[1]:

$$\text{FICI} = \text{FICA} + \text{FICB} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$$

The interpretation of the FICI value is standardized as follows^{[1][2]}:

FICI Value	Interpretation
≤ 0.5	Synergy
> 0.5 to ≤ 1.0	Additive
> 1.0 to < 4.0	Indifference (No interaction)
≥ 4.0	Antagonism

Data Presentation: Ceftazidime Synergy Data

The following tables summarize quantitative data from various studies assessing the synergy of Ceftazidime with other antibiotics against different bacterial species.

Table 1: Checkerboard and E-test Synergy Data for Ceftazidime Combinations

Organism	Combination	Method	Synergy (FICI ≤ 0.5)	Additive (>0.5 to ≤1.0)	Indifference (>1.0 to <4.0)	Antagonism (≥4.0)	Reference
Pseudomonas aeruginosa	Ceftazidime + Tobramycin	Checkerboard	-	-	-	-	[3]
Pseudomonas aeruginosa	Ceftazidime + Ciprofloxacin	Checkerboard	-	-	-	-	[3]
Pseudomonas aeruginosa	Ceftazidime + Meropenem	E-test	28.8% of strains	-	-	-	[4]
Pseudomonas aeruginosa	Ceftazidime-avibactam + Fosfomycin	Checkerboard	Synergy observed	-	-	-	[5][6][7]
Brucella melitensis	Ceftazidime + Doxycycline	Checkerboard	62.5% of strains	-	25% of strains	12.5% of strains	[8]
Brucella melitensis	Ceftazidime + Doxycycline	E-test	93.75% of strains	-	6.25% of strains	-	[8]
Carbapenem-Resistant	Ceftazidime-avibactam +	Multiple Methods	Synergy observed in NDM-	-	-	-	[9][10] [11]

Enterobacteriales	Aztreonam	producing isolates					
Carbapenem-Resistant K. pneumoniae & E. coli	Ceftazidime-avibactam + Aztreonam	Multiple Methods	High synergy rates (ES = 0.75–1.00)	-	-	-	[12]
Carbapenem-Resistant K. pneumoniae	Ceftazidime-avibactam + Azithromycin/Fosfomycin/Gentamicin	Time-Kill	High synergy rates (ES = 1)	-	-	-	[12]

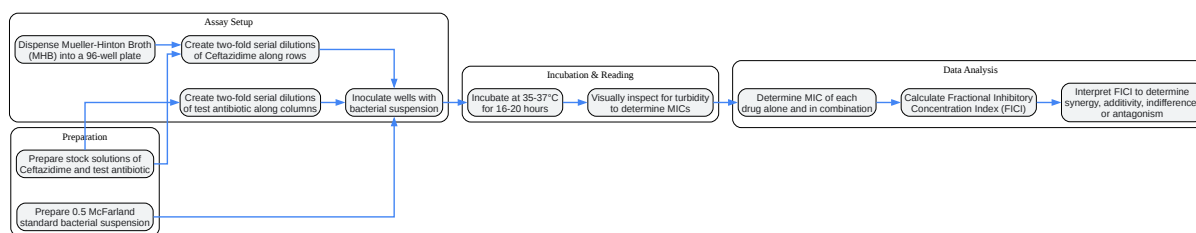
Table 2: Time-Kill Assay Synergy Data for Ceftazidime Combinations

Organism	Combination	Observation	Reference
Pan-Drug-Resistant Acinetobacter baumannii	Imipenem + Tigecycline	Synergy in 4 clones at 6h	[13]
Pan-Drug-Resistant Acinetobacter baumannii	Imipenem + Colistin	Synergy in 3 clones at 6h	[13]
Pan-Drug-Resistant Acinetobacter baumannii	Imipenem + Amikacin + Tigecycline	Synergy in 7 clones at 6h	[13]
Staphylococcus aureus	Oritavancin + Gentamicin/Linezolid/Moxifloxacin/Rifampin	Synergistic combinations identified	[14]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy. It involves testing a matrix of antibiotic concentrations to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination.



[Click to download full resolution via product page](#)

Caption: Workflow for the Checkerboard Synergy Assay.

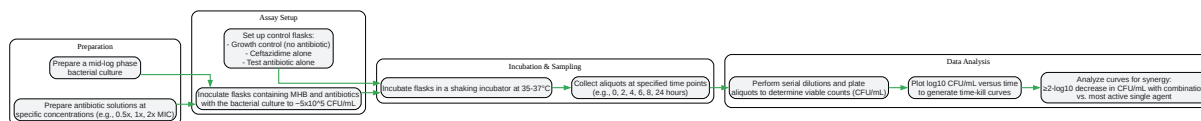
Detailed Methodology:

- **Prepare Antibiotic Solutions:** Prepare stock solutions of Ceftazidime and the second antibiotic at a concentration at least 10 times the expected MIC.

- Prepare Bacterial Inoculum: Culture the test organism on appropriate agar, then suspend colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5×10^5 CFU/mL in the test wells[15].
- Set up the Checkerboard Plate:
 - In a 96-well microtiter plate, add 50 μ L of Mueller-Hinton Broth (MHB) to each well[15].
 - Along the x-axis (columns), create serial two-fold dilutions of Ceftazidime.
 - Along the y-axis (rows), create serial two-fold dilutions of the second antibiotic.
 - The top row should contain only dilutions of the second antibiotic, and the first column should contain only dilutions of Ceftazidime to determine their individual MICs.
 - The final volume in each well after adding the inoculum should be 100 μ L.
- Inoculation: Inoculate each well with 50 μ L of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading and Interpretation:
 - Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by identifying the lowest concentration that inhibits visible bacterial growth.
 - Calculate the FICI using the formula provided above[1].
 - Interpret the FICI to classify the interaction as synergistic, additive, indifferent, or antagonistic[1].

Time-Kill Curve Assay Protocol

The time-kill curve assay evaluates the bactericidal or bacteriostatic activity of antibiotics over time. Synergy is demonstrated by a significant reduction in bacterial count with the combination compared to the most active single agent.



[Click to download full resolution via product page](#)

Caption: Workflow for the Time-Kill Curve Synergy Assay.

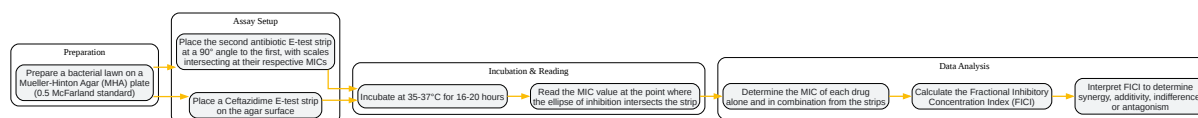
Detailed Methodology:

- Prepare Inoculum: Grow the test organism in MHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5×10^5 CFU/mL^[14].
- Set up Test Flasks: Prepare flasks containing MHB with the following:
 - No antibiotic (growth control)
 - Ceftazidime alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
 - The second antibiotic alone (at a specific concentration)
 - The combination of Ceftazidime and the second antibiotic (at the same concentrations as the individual flasks)
- Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C in a shaking incubator.

- Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).
- Data Analysis and Interpretation:
 - Plot the log₁₀ CFU/mL against time for each condition.
 - Synergy is defined as a ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[14].
 - Bactericidal activity is defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum[14].

E-test Based Synergy Protocol

The E-test (epsilometer test) utilizes antibiotic gradient strips to determine the MIC. Synergy can be assessed by placing two E-test strips in proximity on an inoculated agar plate.



[Click to download full resolution via product page](#)

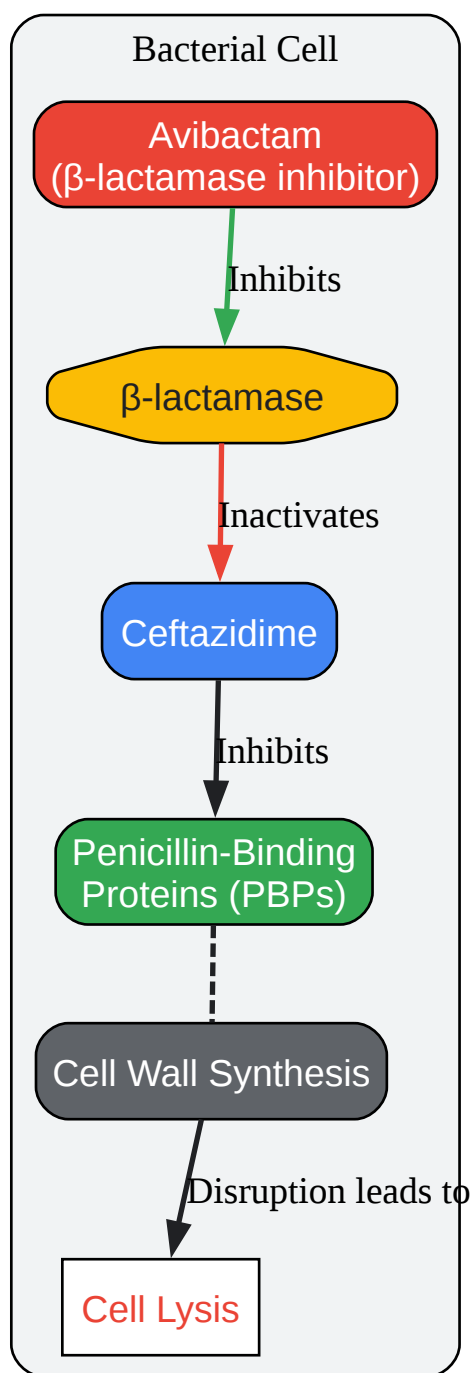
Caption: Workflow for the E-test Based Synergy Assay.

Detailed Methodology:

- Prepare Inoculum and Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and create a lawn on a Mueller-Hinton agar plate.
- E-test Strip Application:
 - Place an E-test strip of Ceftazidime onto the agar surface.
 - Place an E-test strip of the second antibiotic at a 90-degree angle to the first strip. The strips should be positioned so that their respective MIC values intersect.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading and Interpretation:
 - Read the MIC value for each antibiotic alone at the point where the edge of the inhibition ellipse intersects the strip.
 - Read the MIC value of each antibiotic in combination at the point of intersection of the inhibition ellipses with the respective strips.
 - Calculate the FICI using the formula: $FICI = (MIC \text{ of Ceftazidime in combination} / MIC \text{ of Ceftazidime alone}) + (MIC \text{ of second antibiotic in combination} / MIC \text{ of second antibiotic alone})$ [\[13\]](#).
 - Interpret the FICI as per the standard criteria[\[13\]](#).

Signaling Pathways and Mechanisms of Synergy

While specific signaling pathway diagrams are highly dependent on the combination of antibiotics and the target organism, a common mechanism for Ceftazidime synergy, particularly with β -lactamase inhibitors like avibactam, involves the inhibition of enzymes that would otherwise inactivate Ceftazidime.



[Click to download full resolution via product page](#)

Caption: Mechanism of Ceftazidime-Avibactam Synergy.

This diagram illustrates that Avibactam inhibits β-lactamase, thereby protecting Ceftazidime from degradation. This allows Ceftazidime to effectively inhibit Penicillin-Binding Proteins (PBPs), leading to the disruption of cell wall synthesis and subsequent bacterial cell lysis. A

similar principle applies to combinations with other agents that may, for example, increase cell wall permeability, facilitating Ceftazidime's access to its target.

Conclusion

The systematic assessment of antibiotic synergy is a cornerstone of modern antimicrobial research and development. The checkerboard assay, time-kill curve analysis, and E-test based methods each offer unique advantages for quantifying the interactions between Ceftazidime and other antibiotics. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design, execute, and interpret synergy studies, ultimately contributing to the development of novel and effective combination therapies to combat multidrug-resistant bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. journals.asm.org [journals.asm.org]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 8. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against *Brucella melitensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a simple method for testing aztreonam and ceftazidime-avibactam synergy in New Delhi metallo-beta-lactamase producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Ceftazidime Synergy with other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766187#methods-for-assessing-ceftazidime-synergy-with-other-antibiotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com